Ethyl 2-(4-bromo-3-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-bromo-3-nitrophenyl)acetate (EBNA) is an organic compound that is used in various scientific research applications. It has a variety of biochemical and physiological effects and is used in lab experiments due to its advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
Ethyl 2-(4-bromo-3-nitrophenyl)acetate serves as a precursor or intermediate in the synthesis of complex organic compounds. It has been involved in studies focusing on the synthesis of novel organic molecules with potential applications in drug discovery and material science. For instance, the compound has been utilized in the development of new synthetic routes or methodologies:
- The compound's role in the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, through a cascade reaction involving desulfonative dehydrogenation, showcases its utility in constructing indole derivatives which are crucial in pharmaceutical research (Sunyoung Choi & Sung‐Gon Kim, 2017).
- Its application in chiral separation processes, as demonstrated by the enantiomeric resolution studies of related compounds on a Chiralpak IA column, highlights its significance in resolving stereoisomers critical for developing enantiomerically pure pharmaceuticals (I. Ali et al., 2016).
Material Science and Catalysis
In material science and catalysis, derivatives of this compound have been explored for their potential as building blocks in creating novel materials or as catalysts in chemical reactions:
- Research on the synthesis and characterization of various ethyl acetate derivatives underscores the importance of such compounds in developing new materials with unique properties, which could have applications ranging from nanotechnology to bioengineering (M. Altowyan et al., 2022).
Pharmaceutical Research
Within the realm of pharmaceutical research, the synthesis and functionalization of this compound derivatives have been investigated for their therapeutic potential. Although direct studies on this compound's applications in drug development were not identified, the methodologies involving similar compounds suggest its potential indirect relevance:
- Studies focusing on the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, through catalyzed carbene insertion, indicate the broader utility of nitrophenyl derivatives in synthesizing bioactive compounds that could lead to new pharmaceuticals (U. Trstenjak et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 2-(4-bromo-3-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCPQJTZILYMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
875258-18-7 |
Source
|
Record name | ethyl 2-(4-bromo-3-nitrophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.